molecular formula C20H24FN5O3 B6454075 2-{4-[6-(cyclopentyloxy)pyridine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549036-61-3

2-{4-[6-(cyclopentyloxy)pyridine-3-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6454075
CAS No.: 2549036-61-3
M. Wt: 401.4 g/mol
InChI Key: IAZBKOYPYVHKCW-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that have been widely studied for their biological activities . The presence of a piperazine ring and a pyridine ring suggests that this compound might have interesting pharmacological properties, as these structural motifs are common in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidinone, pyridine, and piperazine rings. These functional groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidinone, pyridine, and piperazine rings could influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on the structure of the compound, it’s possible that it could interact with a variety of biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. It’s important to handle all new compounds with care until their safety profiles have been thoroughly evaluated .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and evaluation of its safety profile .

Properties

IUPAC Name

2-[4-(6-cyclopentyloxypyridine-3-carbonyl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3/c1-13-17(21)18(27)24-20(23-13)26-10-8-25(9-11-26)19(28)14-6-7-16(22-12-14)29-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZBKOYPYVHKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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